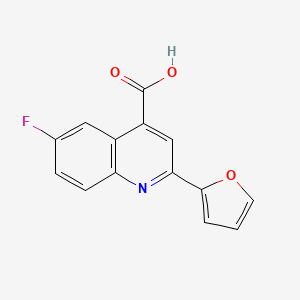
6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds that have been extensively studied for their diverse biological activities, including antibacterial properties. The introduction of a fluorine atom into the quinoline ring can significantly alter the compound's chemical and biological behavior, often enhancing its activity.
Synthesis Analysis
The synthesis of fluorine-bearing quinoline-4-carboxylic acids involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyle asetanilides in boiling DMF. This process yields the target compounds, which can undergo further reactions such as decarboxylation to produce various quinoline derivatives with potential as amylolytic agents . Another synthesis route for related compounds starts with ethyl-6-fluoro-7-chloro-1,4-dihydro-4-quinoline-3-carboxylic acid, which is then reacted with ethyl bromoacetate to furnish N-carboxymethyl derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a quinoline core, a carboxylic acid group, and various substituents that can include cyclic amino groups or other aromatic systems. The fluorine atom at the 6-position is a key feature that influences the compound's reactivity and interactions with biological targets. The structure of these products is confirmed through elemental and spectral analysis .
Chemical Reactions Analysis
Fluorinated quinolines can undergo a variety of chemical reactions. For instance, the photochemistry of ciprofloxacin, a closely related compound, involves the substitution of the 6-fluoro group by an OH group upon irradiation in water. This reaction proceeds through a ππ* triplet state and can be influenced by the presence of additives such as sodium sulfite or phosphate, leading to reductive defluorination or degradation of substituents like the piperazine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinoline derivatives are influenced by their molecular structure. The introduction of a fluorine atom can increase the compound's lipophilicity, which may enhance its ability to penetrate biological membranes. The carboxylic acid group contributes to the compound's acidity and solubility in water. These properties are crucial for the compound's biological activity and are often optimized through structural modifications to achieve the desired therapeutic effect. The antibacterial activity of these compounds is validated by molecular docking studies, indicating their potential to interact with bacterial enzymes or receptors .
Scientific Research Applications
Synthesis and Antibacterial Activity
A novel class of quinolones, including derivatives of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid, has been synthesized and evaluated for their antibacterial efficacy. Kumar et al. (2014) reported the synthesis of 1-carboxymethyl-6-fluoro-7-cyclic amino-substituted-4-oxo-1,4-dihydroquinolone-3-carboxylic acids, demonstrating activity against various Gram-positive and Gram-negative bacterial strains, supported by molecular docking studies (Kumar et al., 2014).
Synthesis and Properties
El’chaninov and Aleksandrov (2017) detailed the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide, leading to 2-(furan-2-yl)thiazolo[5,4-f]quinoline through a sequence of reactions. This compound underwent further electrophilic substitution reactions, highlighting its chemical versatility and potential for further functionalization (El’chaninov & Aleksandrov, 2017).
Amylolytic Agents
Makki, Bakhotmah, and Abdel-Rahman (2012) achieved efficient synthesis of novel fluorine-bearing quinoline-4-carboxylic acids, showing high to moderate activity against Aspergillus fungi as amylolytic agents. This indicates potential applications in combating fungal infections or in agricultural settings where fungal growth is a concern (Makki et al., 2012).
Agrochemical Research
Aribi et al. (2018) developed a series of 2,4-bis(fluoroalkyl)quinoline-3-carboxylates, demonstrating a scalable synthetic access to quinoline derivatives. These compounds, after saponification, provided pivotal intermediates for post-functionalization, showcasing their potential in the development of agrochemical ingredients (Aribi et al., 2018).
Antitubercular Agents
Rajpurohit et al. (2019) synthesized a novel series of furan C-2 quinoline coupled diamides, evaluating them for antitubercular activity. The compounds exhibited moderate to good inhibition activity against the H37Rv strain of Mycobacterium tuberculosis, suggesting their potential as novel antitubercular agents (Rajpurohit et al., 2019).
Future Directions
The future directions for the research and development of “6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their synthesis, functionalization, and potential biological activities. This could include the development of more efficient synthesis methods, the investigation of new functionalization reactions, and the evaluation of their biological activities in various models .
properties
IUPAC Name |
6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZXLJZXXYVCFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234671 |
Source


|
| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351357-36-3 |
Source


|
| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351357-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)

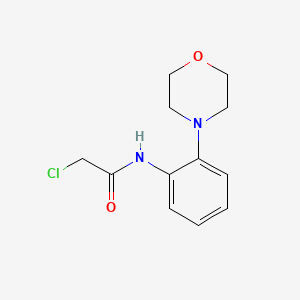
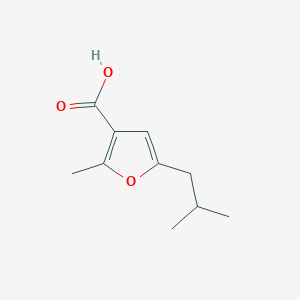
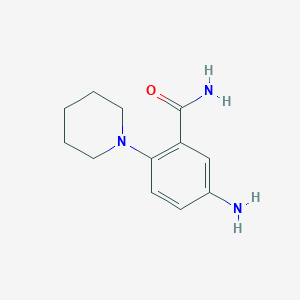

![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)


![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)
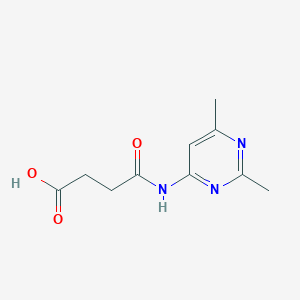
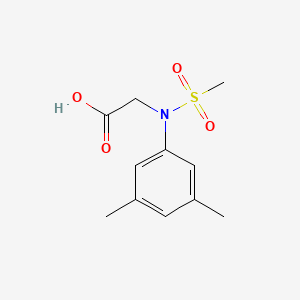
![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)